molecular formula C7H15N5O3 B095066 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid CAS No. 15920-89-5

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid

Cat. No. B095066
CAS RN: 15920-89-5
M. Wt: 217.23 g/mol
InChI Key: GNRVMKVZOPHHAO-UHFFFAOYSA-N
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Description

The compound is a derivative of pentanoic acid, also known as valeric acid . Pentanoic acid is a carboxylic acid with the chemical formula CH₃(CH₂)₃COOH . It’s used in the synthesis of various chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and the functional groups present. Pentanoic acid, for example, is a liquid at room temperature with a strong, unpleasant odor .

Scientific Research Applications

    Synthesis and Applications of Amino-Functionalized Carbon Nanomaterials

    Synthesis and Applications of Symmetric Amino Acid Derivatives

    Self-Assembly of Amphiphilic Amino Acid Derivatives for Biomedical Applications

    Synthesis and Reactions of 2-Aminobenzothiazole

  • Synthesis and Reactions of 2-Aminobenzothiazole

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. For example, pentanoic acid can cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVMKVZOPHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(=O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300274
Record name Nalpha-Carbamyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid

CAS RN

15920-89-5
Record name NSC135787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nalpha-Carbamyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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